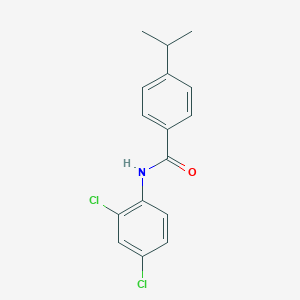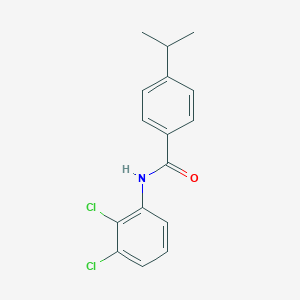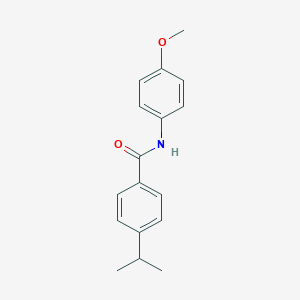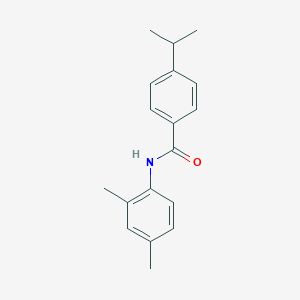![molecular formula C21H14Cl2N4O3 B263855 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various biomedical applications.
Mécanisme D'action
The mechanism of action of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. Additionally, this compound has been shown to inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell proliferation, differentiation, and survival. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can induce toxicity in normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
For the study of this compound include investigating its potential use in combination with other anticancer agents and developing novel formulations for improved delivery and efficacy.
Méthodes De Synthèse
The synthesis method of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the reaction of 2,6-dichlorophenol with sodium hydroxide to form 2,6-dichlorophenolate. This is followed by the reaction of 2,6-dichlorophenolate with 2-chloroacetic acid to form 2-(2,6-dichlorophenoxy)acetic acid. The final step involves the reaction of 2-(2,6-dichlorophenoxy)acetic acid with 2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridine to form 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate.
Applications De Recherche Scientifique
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has been extensively studied for its potential use in various biomedical applications. One of the main applications of this compound is in cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
Formule moléculaire |
C21H14Cl2N4O3 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2,6-dichlorophenoxy]acetic acid |
InChI |
InChI=1S/C21H14Cl2N4O3/c1-9-12(3-11-4-15(22)20(16(23)5-11)30-8-17(28)29)18-10(2)14(7-25)21(26)27-19(18)13(9)6-24/h3-5H,8H2,1-2H3,(H2,26,27)(H,28,29)/b12-3- |
Clé InChI |
ZWCHZAWDRBJGOO-BASWHVEKSA-N |
SMILES isomérique |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


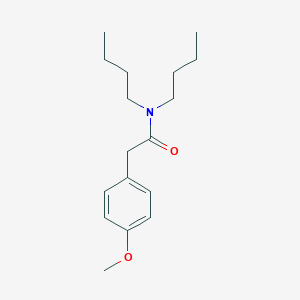
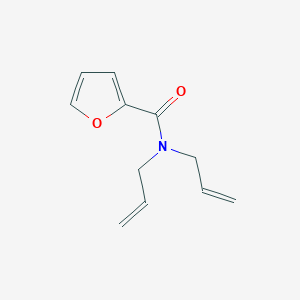

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
![4-[(2,1,3-benzothiadiazol-5-ylmethylene)(oxido)amino]-N,N-dimethylaniline](/img/structure/B263793.png)
